3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate
Description
Historical Trajectory and Seminal Contributions in Ferrozine Reagent Development
The development of Ferrozine as a spectrophotometric reagent for iron traces its history back to the late 1960s. The seminal work introducing Ferrozine was published by Lawrence L. Stookey in 1970. illinois.eduacs.orgscirp.org This publication highlighted Ferrozine as a novel reagent that reacts with divalent iron to produce a stable, intensely colored magenta complex. illinois.eduuk.comglpbio.cn This complex is highly soluble in water, facilitating the direct determination of iron in aqueous solutions. illinois.edu The compound was synthesized through the sulfonation of a precursor and isolated as the disodium (B8443419) salt. illinois.edu The introduction of Ferrozine offered advantages over existing methods for iron determination, such as those utilizing 1,10-phenanthroline (B135089) or 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ), particularly due to its high sensitivity, stability, and lower cost compared to some alternatives like TPTZ. uk.com The development of Ferrozine contributed to advancements in analytical chemistry by providing a reliable and efficient tool for iron analysis.
Broad Academic Significance of Ferrozine in Analytical Chemistry and Coordination Science
Ferrozine holds broad academic significance in both analytical chemistry and coordination science. In analytical chemistry, it is a widely used chelating agent for the detection and quantification of iron ions, particularly Fe²⁺, in diverse samples including biological, environmental, and industrial specimens. ontosight.aiontosight.ai Its high sensitivity and selectivity for Fe²⁺ allow for the detection of low iron concentrations. ontosight.ai The formation of a colored complex enables colorimetric assays, where the intensity of the color is directly proportional to the Fe²⁺ concentration, quantifiable using spectrophotometry. ontosight.ai This makes Ferrozine a valuable tool in fields such as biological research for studying iron metabolism, environmental monitoring for assessing iron levels in water and soil, clinical diagnostics for measuring iron in bodily fluids, and food analysis for determining iron content. ontosight.ai
In coordination science, Ferrozine serves as a notable example of a chromogenic ligand that forms stable complexes with transition metal ions, particularly Fe²⁺. ontosight.aichemicalbook.comresearchgate.net The compound's structure, featuring a 1,2,4-triazine (B1199460) ring substituted with a pyridyl group and two phenylsulfonic acid moieties, facilitates its chelating ability. ontosight.ai Ferrozine is a ferroin (B110374) compound, characterized by the -N=C-C=N- atomic configuration, known to react with certain metal ions like ferrous, cuprous, and cobaltous ions to yield colored complexes. illinois.educhemicalbook.comresearchgate.net The reaction with Fe²⁺ results in the formation of a tris complex, Fe(Ferrozine)₃²⁺. illinois.eduuk.comsemanticscholar.org Studies on the complexation of Fe²⁺ with ligands like Ferrozine, 2,2'-bipyridine (B1663995), and 1,10-phenanthroline are crucial for understanding metal-ligand interactions and their implications in various systems, including biological ones. digitellinc.comnih.gov The stability and spectral characteristics of the Fe(II)-Ferrozine complex are key aspects studied in coordination chemistry. illinois.edunih.gov
Fundamental Role of Ferrozine as a Chromogenic Ligand in Spectrophotometry
Ferrozine's fundamental role as a chromogenic ligand in spectrophotometry is directly linked to its ability to form an intensely colored complex with Fe²⁺ ions. This magenta-colored complex exhibits a strong absorbance maximum at a specific wavelength, typically around 562 nm. uk.comglpbio.cnresearchgate.netnih.gov This distinct spectral property allows for the quantitative determination of Fe²⁺ concentration in a solution by measuring the absorbance of the complex at this wavelength using a spectrophotometer. uk.comontosight.ai The relationship between absorbance and concentration follows the Beer-Lambert Law, which is obeyed over a considerable range of iron concentrations. illinois.eduuk.comglpbio.cn The high molar absorptivity of the Fe(II)-Ferrozine complex (approximately 27,900 M⁻¹cm⁻¹ at 562 nm) contributes to the sensitivity of the method, enabling the detection of low levels of iron. illinois.eduuk.comglpbio.cn
In spectrophotometric iron analysis, Ferrozine is typically used in a buffered solution, often at a pH between 4 and 9, where the complex formation is complete and stable. illinois.eduuk.com If the sample contains Fe³⁺, a reducing agent, such as hydroxylamine (B1172632) or ascorbic acid, is added to convert Fe³⁺ to Fe²⁺ before the addition of Ferrozine, allowing for the determination of total iron. glpbio.cnlinear.eslinear.esgoogle.comidexlab.comnih.gov The specificity of Ferrozine for Fe²⁺ in the presence of other metal ions is a significant advantage in analytical applications. ontosight.ai The stability of the colored complex once formed is also crucial for reliable measurements. illinois.eduuk.com The use of Ferrozine in spectrophotometry is a well-established and widely applied method for iron quantification in numerous research and applied settings. uk.comontosight.aiontosight.aiidexlab.comtidjma.tnfrontiersin.orgchemrxiv.orgnih.govnih.govpreprints.orgdarkenergybiosphere.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
69898-45-9 |
|---|---|
Molecular Formula |
C20H15N4NaO7S2 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
sodium;4-[3-pyridin-2-yl-5-(4-sulfophenyl)-1,2,4-triazin-6-yl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1 |
InChI Key |
MBOKSYFCYXIJRZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)O.O.[Na+] |
Other CAS No. |
69898-45-9 |
physical_description |
Bright yellow powder with a pungent odor; [HACH LANGE MSDS] |
Pictograms |
Irritant |
Related CAS |
69898-45-9 (mono-hydrochloride salt) |
Synonyms |
Ferrozine Ferrozine, Monosodium Salt Ferrozine, Monosodium Salt, Monohydrate Monosodium Salt Ferrozine |
Origin of Product |
United States |
Chemical Synthesis and Structural Modification of Ferrozine
Established Synthetic Pathways for Ferrozine and Related Triazine Ligands
The synthesis of Ferrozine and related 1,2,4-triazine (B1199460) ligands containing the ferroin (B110374) functional group typically involves reactions between 1,2-diketones and pyridyl-2-hydrazidine derivatives. banglajol.info Ferrozine itself was first reported by Stookey in 1970. uk.comillinois.edu The synthesis described involves the sulfonation of a precursor compound, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) (PDT), followed by isolation as the disodium (B8443419) salt. illinois.edu PDT, a related triazine ligand, can be synthesized from readily available and relatively inexpensive reactants. banglajol.info
A general reaction scheme for the synthesis of as-triazines involves the condensation of a 1,2-diketone with a hydrazidine. banglajol.info For Ferrozine, this would involve a disulfonated benzil (B1666583) derivative reacting with 2-pyridylhydrazidine. The resulting triazine is then isolated and purified. banglajol.infoillinois.edu
Related triazine ligands, such as 3-(2-pyridyl)-5,6-bis(p-methoxyphenyl)-1,2,4-triazine (PBMPT) and 3-(2-pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5,5′-disulfonic acid disodium salt (Ferene), are synthesized using similar approaches, substituting the diketone component with appropriate derivatives. banglajol.infoscispace.combanglajol.info
Derivatization Strategies for Tailored Analytical Properties
Derivatization of Ferrozine and its analogues is a key strategy to modify their properties for specific analytical applications, particularly in enhancing selectivity and sensitivity towards target metal ions or enabling detection through different methods. Chemical derivatization in flow analysis, for instance, offers advantages like reproducible reagent addition and controlled timing, which can be exploited for kinetic discrimination and the use of unstable reagents or products. encyclopedia.pubnih.gov
Functionalization for Enhanced Selectivity and Sensitivity
Functionalization of the triazine core and its appended phenyl rings in Ferrozine can significantly impact its interaction with metal ions. The introduction of sulfonate groups in Ferrozine, for example, imparts high water solubility, crucial for its use in aqueous samples. nih.govresearchgate.net
Modifications can be aimed at increasing the molar absorptivity of the metal complex, thereby enhancing the sensitivity of spectrophotometric detection. Ferene, a Ferrozine analogue with furyl groups instead of phenyl groups, exhibits a higher molar absorptivity (34,500 cm⁻¹ M⁻¹) at 593 nm compared to Ferrozine (27,900 cm⁻¹ M⁻¹ at 562 nm), leading to an improved sensitivity of approximately 1.3-fold for iron detection. nih.govbanglajol.info
Furthermore, functionalization can be employed to improve selectivity for Fe²⁺ over other metal ions. While Ferrozine is known for its high selectivity towards Fe²⁺, forming a stable tris complex, some metal ions like Cu²⁺ can still interfere. nih.govnih.govresearchgate.net Research into new chelators, such as Nitroso-PSAP, has shown improved selectivity for Fe²⁺ over other transition metal ions like Cu²⁺ and Co²⁺, indicating that structural modifications can lead to enhanced discrimination. nih.gov
Functionalization can also enable novel detection methods. For instance, combining Ferrozine with upconverting nanoparticles (UCNPs) allows for a fluorescence-based assay for Fe²⁺, where the luminescence of the UCNPs is quenched by the Ferrozine-Fe²⁺ complex through an inner filter effect. researchgate.net
Synthesis of Ferrozine Analogues for Diverse Complexation Characteristics
The synthesis of Ferrozine analogues involves altering the substituents on the triazine ring to tune their complexation behavior. These modifications can lead to changes in the stability of the metal complex, the preferred coordination geometry, and the reactivity of the complex.
Analogues like PDT and PBMPT, lacking the sulfonate groups of Ferrozine, exhibit different solubility properties and may be suitable for applications in organic solvents or mixed aqueous-organic systems. banglajol.infobanglajol.info
Studies on metal complexes of Ferrozine and Ferene with copper(II) and zinc(II) demonstrate how the ligand structure influences the resulting complex stoichiometry and properties. scispace.comresearchgate.netnih.gov For example, copper(II) chloride reacts with Ferrozine (L1) to form complexes with different metal-to-ligand ratios depending on the reaction conditions, such as [CuCl₂(ferrozine)] and [CuCl₂(ferrozine)₂]. scispace.comresearchgate.net Similarly, zinc chloride forms complexes with Ferrozine (L2 in this context, referring to the monosodium salt) in 1:1 and 1:2 ratios, yielding compounds like [Zn(L2)Cl₂] and [Zn(L2)₂Cl₂]. nih.gov These studies highlight how variations in the ligand structure and metal ion can lead to diverse complexation characteristics.
The complexation of Ferrozine with Fe²⁺ typically results in a tris-chelate, Fe(Ferrozine)₃²⁺, where three Ferrozine ligands coordinate to a single Fe²⁺ ion in an octahedral geometry. chemicalbook.comnih.govuk.comnih.gov However, in the presence of amino acids, Ferrozine can form ternary complexes with Fe²⁺ and the amino acid, such as a blue complex proposed to be Fe(II)FzHis₂ and/or Fe(II)Fz₂His₂, which exhibits different spectral properties and reactivity compared to the simple tris-Ferrozine-Fe²⁺ complex. nih.gov This indicates that the complexation characteristics can also be influenced by the presence of other species in the solution.
Ligand Design Principles in Ferrozine-Based Chelators
The design of Ferrozine-based chelators is guided by principles of coordination chemistry, aiming to achieve desired selectivity, sensitivity, and stability of the metal complex. The core 1,2,4-triazine structure with the appended 2-pyridyl group provides the key nitrogen donor atoms responsible for chelating metal ions. nih.gov
The ferroin functional group, present in Ferrozine and related triazines, is known to form intensely colored complexes with Fe²⁺, a property exploited in spectrophotometric assays. banglajol.infobanglajol.info The presence of the pyridyl nitrogen and the adjacent triazine nitrogen atoms allows for the formation of stable five-membered chelate rings upon coordination to a metal center.
The introduction of substituents on the phenyl rings (or other aromatic/heteroaromatic rings in analogues) influences the electronic and steric properties of the ligand, thereby affecting its acidity, solubility, and metal-binding affinity. nih.govresearchgate.net For example, the electron-withdrawing sulfonate groups in Ferrozine enhance its water solubility and likely influence the electron density on the coordinating nitrogen atoms. nih.gov
The stability of the metal-ligand complex is a critical design consideration. Ferrozine forms a very stable complex with Fe²⁺, characterized by a high stability constant. banglajol.infobanglajol.info Ligand design principles aim to maximize this stability for the target metal ion while minimizing interactions with interfering ions. This often involves careful selection of donor atoms and ligand geometry to match the coordination preferences of the target metal ion. For Fe²⁺, which is considered a borderline acid, nitrogen donor ligands like those in Ferrozine are suitable. nih.govnih.gov The octahedral coordination geometry preferred by Fe²⁺ in the tris-Ferrozine complex is also a key factor in its stability. nih.gov
Ligand design also considers the potential for interference from other metal ions. While Ferrozine is relatively selective for Fe²⁺, other divalent transition metals can potentially interact with the ligand. nih.govnih.govresearchgate.net Modifications to the ligand structure can be explored to increase the thermodynamic or kinetic selectivity for Fe²⁺ over these competing ions. nih.gov
The principles of Hard and Soft Acid-Base (HSAB) theory also play a role in ligand design. Fe²⁺ is a borderline acid, and ligands with borderline donor atoms (like nitrogen) tend to form strong complexes with it. nih.govnih.gov For Fe³⁺, a harder acid, ligands with hard donor atoms (like oxygen) are generally preferred. nih.govnih.gov Since Ferrozine is primarily used for Fe²⁺ detection, its nitrogen-rich coordination environment aligns with this principle.
Coordination Chemistry and Reaction Mechanisms of Ferrozine
Stoichiometric Relationships and Complexation Equilibria of Ferrozine with Metal Ions
Ferrozine forms a stable complex with ferrous iron (Fe(II)) with a well-defined stoichiometry. The purple complex formed has a stoichiometry of 3:1, meaning three Ferrozine molecules coordinate with one Fe(II) ion, forming the [Fe(Ferrozine)₃]²⁺ complex. researchgate.netrsc.org This specific ratio is crucial for the quantitative determination of Fe(II) using the Ferrozine method. The reaction is highly selective for Fe(II) over Fe(III), although some sources indicate that Ferrozine can slowly promote the reduction of Fe(III) to Fe(II), particularly under certain conditions like exposure to light or lower pH. researchgate.net However, in the presence of agents like NaF, Ferrozine's binding to Fe(III) is significantly reduced, allowing for stable Fe(II) measurements. researchgate.net The complexation equilibrium is influenced by factors such as pH and the presence of competing ligands. researchgate.netresearchgate.net
Kinetics of Ferrozine-Metal Complex Formation and Dissociation
The reaction between Ferrozine and Fe(II) to form the colored complex is known to be rapid. researchgate.net The kinetics of metal complex formation and dissociation are critical for understanding the dynamics of metal ions in solution and the effectiveness of Ferrozine as a probe.
Reaction Order and Rate Coefficients (e.g., Fe(II)-Ferrozine)
The reaction between Fe(II) and Ferrozine is generally considered to be very fast. researchgate.net While specific detailed studies on the reaction order and rate coefficients for the Fe(II)-Ferrozine complex formation were not extensively detailed in the search results, the rapid nature of the reaction is a key aspect of its use in spectrophotometric assays, allowing for quick quantification of Fe(II) concentrations. researchgate.netrsc.org The rapid kinetics ensure that the complex formation is not the rate-limiting step in the analytical procedure. researchgate.net Studies on other metal-ligand interactions, such as those involving aluminum(III) and various organic ligands, provide context for the types of kinetic analyses that can be applied to metal complexation reactions, often involving determining rate constants for formation and dissociation. researchgate.net
Influence of Temperature on Complexation Kinetics
Temperature is a significant factor influencing reaction kinetics, including metal complexation. Higher temperatures generally lead to faster reaction rates. While direct data on the influence of temperature specifically on the Ferrozine-Fe(II) complexation kinetics were not prominently found, research on other metal-ligand systems and biochemical processes involving iron demonstrates this principle. For instance, studies on microbial Fe(II) oxidation show temperature dependence, with reaction rates increasing with temperature up to an optimal point. researchgate.netusda.govfrontiersin.org The stability and formation of metal-organic matter complexes have also been shown to be temperature-dependent. usda.gov Therefore, it can be inferred that the rate of Ferrozine-Fe(II) complex formation would also be affected by temperature, likely increasing with increasing temperature, consistent with general chemical kinetic principles.
Protonation States and pH Dependence of Ferrozine Reactivity
The reactivity of Ferrozine, particularly its ability to complex with metal ions, is highly dependent on its protonation state, which is in turn governed by the pH of the solution. researchgate.netresearchgate.nettemple.edu Ferrozine is a disulfonic acid derivative, and its sulfonate groups are generally deprotonated over a wide pH range. However, the nitrogen atoms in the triazine and pyridine (B92270) rings can undergo protonation depending on the pH. These protonation states influence the charge distribution and the availability of lone pairs for coordination with metal ions.
Ferrozine is known to complex with divalent iron over a broad pH range. researchgate.netresearchgate.net However, the efficiency and specificity of the complexation, as well as potential interference from other metal ions or the reduction of Fe(III), can be strongly pH-dependent. researchgate.netresearchgate.net For example, the undesired reduction of Fe(III) by Ferrozine is reported to be faster at lower pH. researchgate.net Studies on the pH dependence of metal-ligand interactions highlight how changes in protonation states of both the ligand and the metal ion influence complex formation equilibria and kinetics. researchgate.netacs.orgresearchgate.netnih.gov The pH affects the speciation of metal ions in solution (e.g., hydrolysis of metal ions) and the degree of protonation of the ligand, both of which impact their ability to form complexes. researchgate.netnih.gov
Redox Interactions of Ferrozine with Metal Ions
While primarily known for its complexation with Fe(II), Ferrozine can also be involved in redox interactions, particularly concerning the iron redox cycle. researchgate.netuni-tuebingen.de
Ferrozine-Induced Reduction of Ferric Iron
Although Ferrozine is primarily used to quantify Fe(II), there is evidence that it can induce the reduction of Fe(III) to Fe(II). researchgate.netresearchgate.net This reduction can occur directly or indirectly and can interfere with accurate Fe(II) determination if not accounted for. researchgate.netresearchgate.net The rate of this Ferrozine-induced Fe(III) reduction can be influenced by factors such as light exposure and pH, being faster under lower pH conditions and in the presence of light. researchgate.net The formation and subsequent reduction of an Fe(III)-Ferrozine complex have been suggested as a possible pathway for this reduction. researchgate.net However, the extent of Fe(III) binding by Ferrozine is generally considered not significant, especially in the presence of masking agents like fluoride. researchgate.netresearchgate.net The reduction of Fe(III) to Fe(II) is a critical process in various environmental and biological systems, influencing iron mobility and bioavailability. uakron.eduacs.orgnih.govplos.orgresearchgate.netacs.org Ferrozine's ability to participate in or influence this redox transformation, even to a limited extent, is relevant in studies utilizing it for iron analysis in complex matrices. researchgate.netacs.orgacs.orgplos.org
Mechanisms of Ligand-Accelerated Redox Cycling
While Ferrozine is primarily known for its role in complexing Fe²⁺, the presence of organic ligands, including chelators like Ferrozine, can influence the redox cycling of iron. Organic ligands can affect the redox potential of the Fe(III)/Fe(II) couple by preferentially stabilizing one oxidation state over the other through complex formation. researchgate.net Ligands with a higher affinity for Fe(III) compared to Fe(II) can decrease the redox potential, while those with a higher affinity for Fe(II) can increase it. researchgate.net
In some systems, the complexation of Fe(II) by ligands can enhance its reactivity with reducible contaminants, a process relevant to ligand-accelerated redox cycling. researchgate.net Although direct evidence detailing a specific ligand-accelerated redox cycling mechanism solely driven by Ferrozine itself in the context of accelerating the oxidation of other species is less commonly highlighted compared to its complexation role, the general principle of ligand influence on iron redox chemistry is well-established. Studies on iron redox cycling in various environments, such as sediments and rainwater, demonstrate that organic ligands can stabilize Fe(II) and influence its oxidation pathways. researchgate.netvliz.bevliz.be The stability of the Fe(II)-Ferrozine complex itself suggests that once formed, Fe²⁺ is effectively sequestered, potentially influencing the availability of free Fe²⁺ for other redox reactions.
Research into the interaction of amino acid–Fe(II)–chelator complexes, including those involving Ferrozine, has shown that these complexes can exhibit antioxidant activity and undergo decomposition via both oxidative and nonoxidative pathways. nih.gov This indicates that the complexed iron can still participate in redox processes, albeit influenced by the coordinating ligand.
Competitive Ligand Exchange Reactions in Ferrozine Systems
Competitive ligand exchange is a significant consideration in systems involving Ferrozine, particularly in complex matrices where other metal ions or chelating agents are present. Ferrozine's ability to selectively bind Fe²⁺ can be affected by the presence of other ligands that also have an affinity for Fe²⁺ or other metal ions in the system.
The principle of competitive ligand exchange involves the dynamic interaction between different ligands competing for binding sites on a metal ion. The outcome of these competitive reactions is governed by the relative stability constants of the metal-ligand complexes formed. If another ligand forms a more stable complex with Fe²⁺ than Ferrozine, it can interfere with the Ferrozine assay by reducing the amount of Fe²⁺ available for complexation with Ferrozine. researchgate.net Similarly, other metal ions present in the sample might compete with Fe²⁺ for binding with Ferrozine, or with other ligands in the system, indirectly affecting the Fe²⁺-Ferrozine complex formation.
Studies comparing Ferrozine with other chelating agents like 1,10-phenanthroline (B135089) and 2,2′-bipyridine highlight the differences in their complexation kinetics and stability, which are crucial factors in competitive scenarios. researchgate.net For instance, the stability constant of the Fe(II)-Ferrozine complex (log K = 15.7) can be compared to those of other iron chelators to assess potential interference. researchgate.net The presence of strong natural organic matter ligands in environmental samples, for example, has been shown to potentially interfere with the spectrophotometric determination of iron by Ferrozine, as these ligands can also complex with iron. researchgate.netiastate.edu
Table 1: Properties of Ferrozine and its Iron(II) Complex
| Property | Value | Reference |
| PubChem CID (Disodium Salt) | 34127 | nih.gov |
| Chemical Formula | C₂₀H₁₂N₄Na₂O₆S₂ | wikidata.org |
| Molecular Weight | 514.4 g/mol | nih.gov |
| Complexed Ion | Fe²⁺ | matarvattensektionen.se |
| Complex Stoichiometry | 3:1 (Ligand:Metal) | illinois.eduscribd.com |
| Complex Color | Magenta | nih.govillinois.edu |
| Complex λmax | 562 nm | nih.govillinois.edu |
| Molar Absorptivity (ε) | 27,900 L cm⁻¹ mol⁻¹ | illinois.eduresearchgate.net |
| Optimal pH Range for Complex Formation | 4-9 | matarvattensektionen.seillinois.edu |
| log K (Fe(II)-Ferrozine) | 15.7 | researchgate.net |
Table 2: Comparison of Stability Constants for Iron(II) Complexes with Selected Ligands
| Ligand | log K (Fe(II) Complex) | Reference |
| Ferrozine | 15.7 | researchgate.net |
| 1,10-Phenanthroline | 20.2 - 21.5 | banglajol.infocdnsciencepub.com |
| 2,2'-Bipyridine (B1663995) | 16.4 - 17.6 | cdnsciencepub.com |
| Ferene | 14.9 | cdnsciencepub.com |
| EDTA | 14.3 (Fe(II)-EDTA) | researchgate.net |
| NTA | Varies | researchgate.net |
Spectroscopic Characterization and Analytical Principles of Ferrozine Complexes
Ultraviolet-Visible Spectrophotometry of Ferrozine-Metal Complexes
Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary technique for studying Ferrozine-metal complexes due to their strong absorbance in the visible region of the electromagnetic spectrum.
Absorption Maxima and Molar Absorptivity (e.g., Fe(II)-Ferrozine Complex)
Ferrozine reacts with divalent iron (Fe(II)) to form a stable, magenta-colored complex. This complex exhibits a characteristic maximum absorbance (λmax) at 562 nm. illinois.edumedchemexpress.comrsc.orgcaltagmedsystems.co.uknih.govsemanticscholar.org The formation of this complex is the basis for sensitive iron determination assays. The molar absorptivity (ε) of the Fe(II)-Ferrozine complex at 562 nm is notably high, reported to be approximately 27,900 L mol⁻¹ cm⁻¹ illinois.edu or greater than 27,000 L mol⁻¹ cm⁻¹ sorachim.com. Other studies report values around 2.79 x 10⁴ L mole⁻¹ cm⁻¹ semanticscholar.org and 31,500 ± 1500 M⁻¹ cm⁻¹ nih.gov. This high molar absorptivity contributes to the sensitivity of Ferrozine-based assays, allowing for the determination of sub-µg-per-mL iron concentrations. semanticscholar.org
Ferrozine itself shows absorbance in the UV region, with a λmax around 287 nm caymanchem.com or 283 nm sorachim.com, but it does not absorb significantly in the visible region where the Fe(II)-Ferrozine complex absorbs. researchgate.netnih.govacs.org
While the Fe(II)-Ferrozine complex is the most commonly studied, Ferrozine can also interact with other metal ions, although the resulting complexes may have different spectral characteristics. For instance, studies involving Fe(II)-Ferrozine-amino acid complexes have shown the formation of a blue complex with a λmax at 630–635 nm under certain conditions, which can convert to the purple complex (λmax = 562 nm) depending on factors like amino acid concentration and time. nih.govpnas.org
Data Table: Absorption Characteristics of Fe(II)-Ferrozine Complex
| Parameter | Value (approx.) | Wavelength (nm) | Reference |
| Absorption Maximum (λmax) | 562 nm | 562 | illinois.edumedchemexpress.comrsc.orgcaltagmedsystems.co.uknih.govsemanticscholar.org |
| Molar Absorptivity (ε) | 27,900 L mol⁻¹ cm⁻¹ | 562 | illinois.edu |
| Molar Absorptivity (ε) | > 27,000 L mol⁻¹ cm⁻¹ | 562 | sorachim.com |
| Molar Absorptivity (ε) | 2.79 x 10⁴ L mole⁻¹ cm⁻¹ | 562 | semanticscholar.org |
| Molar Absorptivity (ε) | 31,500 ± 1500 M⁻¹ cm⁻¹ | 562 | nih.gov |
Spectroscopic Signatures of Complex Formation and Stability
The formation of the Fe(II)-Ferrozine complex is characterized by a significant shift in the absorption spectrum from that of the free Ferrozine ligand. The appearance of a strong absorbance band in the visible region (around 562 nm) is a direct spectroscopic signature of complex formation. illinois.edumedchemexpress.comrsc.orgcaltagmedsystems.co.uknih.govsemanticscholar.org
The stability of the Fe(II)-Ferrozine complex is a crucial aspect for its analytical application. The magenta complex is known to be stable over a broad pH range, typically between pH 4 and 9. illinois.edu Once formed within this range, the complex remains stable even in the presence of 1N perchloric acid. illinois.edu This stability ensures that the colorimetric signal is consistent and reliable for quantitative measurements. The formation constant of the Fe(II)-Ferrozine complex is reported to be very large, indicating a strong and stable interaction between the ligand and the ferrous ion. illinois.edubanglajol.infobanglajol.info This high stability is comparable to or even higher than that of complexes formed by other common iron chelators like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089). banglajol.infobanglajol.info
The kinetics of complex formation can be influenced by factors such as the concentration of the iron chelator. For instance, the formation of the {Fe²⁺-(ferrozine)₃} complex can take up to 20 minutes to complete when near stoichiometric ratios are used, unlike complexes with bipyridine or phenanthroline. nih.gov
Advanced Spectroscopic Probes for Ferrozine Coordination
Beyond standard UV-Vis spectrophotometry, other spectroscopic techniques can provide more detailed insights into the coordination environment and structure of Ferrozine complexes and their derivatives.
Fourier Transform Infrared (FTIR) Spectroscopy in Complex Characterization
FTIR spectroscopy can be a valuable tool for characterizing metal-Ferrozine complexes by providing information about the vibrational modes of the ligand upon coordination to a metal center. Changes in the characteristic stretching frequencies of functional groups within the Ferrozine molecule, such as C=N and N=N bonds, upon complexation can indicate the involvement of specific atoms in the coordination bond. researchgate.netcmb.ac.lk Shifts in these bands towards lower frequencies compared to the free ligand are often observed upon complex formation, confirming the coordination through nitrogen atoms in the triazine and pyridine (B92270) rings. researchgate.netcmb.ac.lk FTIR spectroscopy has been used to confirm the existence of metal-nitrogen bonds in related triazine complexes. researchgate.net
Mass Spectrometric Analysis of Ferrozine Derivatives and Complexes
Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, which can be used to determine the molecular weight and elemental composition of Ferrozine derivatives and their metal complexes. This technique is particularly useful for confirming the stoichiometry of the formed complexes and identifying potential reaction products or intermediates. pnas.orgnih.gov
Studies utilizing mass spectral analysis have provided evidence for the composition of Ferrozine-iron complexes, including those formed in the presence of other ligands like amino acids. For example, mass spectrometry has been used to detect complexes with compositions such as Fe(II)Fz₃, Fe(II)FzHis, FeFz₂His, and FeFz₂His₂ (where Fz represents Ferrozine and His represents histidine). pnas.org While the Fe(II)Fz₃ complex is the well-known purple species, mass spectrometry has helped in identifying mixed-ligand complexes that may form under different conditions. pnas.org Mass spectrometry can also be coupled with separation techniques like liquid chromatography (LC-MS) to analyze complex mixtures containing Ferrozine and its complexes, allowing for the separation and identification of different species. scirp.orgresearchgate.netnief-upr.com
Principles of Colorimetric Signal Generation in Ferrozine Assays
The selectivity of Ferrozine for Fe(II) is a key aspect of its use in iron determination. While it can interact with other metals, the strong and characteristic color development with Fe(II) under controlled conditions allows for its specific quantification. ontosight.ai However, potential interferences from other colored species or substances that can affect the redox state of iron need to be considered in complex sample matrices. nih.govacs.org
Advanced Methodologies and Analytical Applications of Ferrozine
Methodological Development for Iron Speciation Analysis
Iron exists in natural systems primarily in two oxidation states: ferrous iron (Fe²⁺) and ferric iron (Fe³⁺). The speciation of iron is crucial for understanding its bioavailability, mobility, and role in biogeochemical processes. Ferrozine plays a key role in methods designed to differentiate and quantify these species.
Selective Determination of Ferrous and Ferric Iron
The Ferrozine assay is inherently selective for Fe²⁺, forming a colored complex with this oxidation state while not reacting directly with Fe³⁺ tidjma.tnresearchgate.net. This selectivity allows for the direct determination of Fe²⁺ concentration in a sample by simply adding the buffered Ferrozine reagent and measuring the absorbance of the resulting complex tidjma.tnresearchgate.net.
To determine the concentration of Fe³⁺, a two-step process is typically employed. First, the Fe²⁺ concentration is measured as described above. Then, a reducing agent, such as hydroxylamine (B1172632) hydrochloride or ascorbic acid, is added to a separate aliquot of the sample to reduce all the Fe³⁺ to Fe²⁺ iastate.eduresearchgate.netfrontiersin.orgsoton.ac.ukresearchgate.netnih.gov. The total iron concentration (Fe²⁺ + Fe³⁺) is then measured using the Ferrozine reagent. The concentration of Fe³⁺ is calculated by subtracting the initial Fe²⁺ concentration from the total iron concentration researchgate.net. This sequential approach allows for the differentiation and quantification of both iron species in a single sample aliquot researchgate.net.
Research has demonstrated the effectiveness of this approach in various sample types, including natural waters and soil extracts iastate.eduresearchgate.net. For instance, a modified Ferrozine method was developed to sequentially determine Fe(II)/Fe(III) speciation in small volumes of fresh and marine water samples at submicromolar levels researchgate.net. This method involved spectrophotometric analyses of the Fe(II)-Ferrozine complex before and after a reduction step with hydroxylamine, showing that high concentrations of dissolved natural organic matter did not create significant artifacts researchgate.net.
Total Dissolved Iron Quantification via Reductive Pretreatment
Quantifying total dissolved iron (DFe), which includes both Fe²⁺ and Fe³⁺ species, often requires a pretreatment step to ensure all iron is in the Fe²⁺ form for reaction with Ferrozine. This is particularly important for samples containing significant amounts of Fe³⁺, which may be complexed with organic ligands or present as colloidal forms oceanbestpractices.org.
Reductive pretreatment involves adding a reducing agent to the sample to convert all Fe³⁺ to Fe²⁺ before the addition of Ferrozine researchgate.netfrontiersin.orgsoton.ac.ukresearchgate.nethach.com. Ascorbic acid and hydroxylamine hydrochloride are commonly used for this purpose iastate.eduresearchgate.netfrontiersin.orgsoton.ac.ukresearchgate.netnih.gov. Acidification is also often included in the pretreatment to release iron bound to organic matter or present in solid phases, making it available for reduction and complexation with Ferrozine frontiersin.orgoceanbestpractices.org.
While the Ferrozine method with reductive pretreatment is widely used for total dissolved iron quantification, studies have highlighted potential challenges. For example, in the analysis of coastal seawater using a Ferrozine-based analyzer, total dissolved Fe measurements were consistently low compared to ICP-MS data, with recoveries between 16% and 75% observed frontiersin.orgoceanbestpractices.org. This was attributed to an incomplete reaction between organically-complexed Fe species and the Ferrozine/ascorbic acid reagent, suggesting that an acidification step might be necessary to ensure complete recovery frontiersin.orgoceanbestpractices.org.
Despite these potential interferences, optimized Ferrozine-based assays with appropriate digestion and reduction protocols have been successfully applied to quantify total iron in various complex matrices, including biological samples and iron oxide nanoparticles chemrxiv.orgnih.govnih.gov.
Automated and In Situ Ferrozine-Based Analytical Systems
The simplicity and robustness of the Ferrozine reaction make it suitable for integration into automated and in situ analytical systems, enabling continuous monitoring and analysis in remote or challenging environments.
Flow Injection Analysis (FIA) for Continuous Monitoring
Flow Injection Analysis (FIA) systems utilize continuous flow for reagent addition and detection, offering automation and increased efficiency compared to manual methods tidjma.tntidjma.tn. Ferrozine-based FIA systems have been developed for the continuous monitoring of dissolved iron in various water bodies.
These systems typically involve injecting a sample into a carrier stream, followed by the controlled addition of buffered Ferrozine reagent and, for total iron, a reducing agent. The reaction takes place within a reaction coil, and the absorbance of the colored Fe(II)-Ferrozine complex is measured spectrophotometrically in a flow cell researchgate.net.
Ferrozine-based FIA systems have demonstrated good sensitivity, precision, and dynamic range for iron analysis in water researchgate.net. For instance, an optimized FIA system for iron analysis in waters high in dissolved organic carbon showed a detection limit of 10 nM and a precision of 0.65% at 1 µM researchgate.net. These systems are valuable for applications requiring rapid and continuous iron measurements, such as monitoring industrial effluents or natural water systems.
Lab-on-Chip and Microfluidic Platforms for Miniaturized Analysis
Lab-on-Chip and microfluidic platforms offer the potential for miniaturizing analytical procedures, reducing sample and reagent consumption, and enabling in situ deployment for environmental monitoring frontiersin.orgsoton.ac.ukresearchgate.netmdpi.com. Ferrozine has been successfully integrated into such platforms for dissolved iron analysis.
Microfluidic analyzers based on the Ferrozine method have been developed for the in situ determination of dissolved iron species in natural waters frontiersin.orgsoton.ac.ukresearchgate.net. These devices utilize microfluidic channels for precise fluid handling, mixing of reagents, and spectrophotometric detection within small-volume flow cells frontiersin.orgsoton.ac.ukresearchgate.net.
An autonomous in situ microfluidic lab-on-chip analyzer based on the Ferrozine method was tested for determining Fe(II) and dissolved Fe in coastal waters frontiersin.orgsoton.ac.ukresearchgate.net. The analyzer utilized a buffered Ferrozine solution for Fe(II) and a Ferrozine/ascorbic acid mixture for labile Fe(III) analyses frontiersin.orgsoton.ac.ukresearchgate.net. Diffusive mixing and color development occurred in separate flow cells frontiersin.orgsoton.ac.ukresearchgate.net. The device demonstrated a detection limit of 1.9 nM Fe and the ability to detect dissolved Fe species across a broad concentration range (1.9 nM to >20 µM) frontiersin.orgsoton.ac.ukresearchgate.net. While the analyzer showed good mechanical performance and precision for standards, recovery of total dissolved Fe in natural samples was variable, highlighting the ongoing need for optimization in complex matrices frontiersin.orgoceanbestpractices.org.
Applications in Environmental Biogeochemistry
Iron plays a critical role in environmental biogeochemical cycles, influencing processes such as nutrient cycling, carbon sequestration, and the fate of contaminants iastate.eduiastate.edufrontiersin.org. The ability to accurately measure iron speciation and concentration using methods like the Ferrozine assay is essential for studying these processes.
Ferrozine-based methods are widely applied in environmental biogeochemistry to study iron dynamics in various environments, including soils, sediments, and natural waters iastate.eduresearchgate.net. They are used to quantify reactive iron phases in soils, which are important predictors of soil biogeochemical dynamics iastate.edu. The method has also been applied to measure Fe(II) and Fe(III) depth distributions in salt marsh pore waters and stratified marine basins, providing insights into iron redox cycling in these systems researchgate.net.
Furthermore, the Ferrozine assay can be used to investigate the role of iron in biological processes relevant to biogeochemistry, such as microbial iron reduction frontiersin.orgnih.gov. Studies have utilized Ferrozine to monitor changes in iron oxidation states in experiments investigating the potential of microbial action to accelerate iron reduction and oxidation in substrates, which is relevant to ecosystem restoration efforts frontiersin.org. The assay has also been adapted to study iron uptake mechanisms in microorganisms mdpi.com.
The application of Ferrozine-based techniques in environmental biogeochemistry contributes to a better understanding of the complex iron cycle and its interactions with other elements and biological processes in natural systems iastate.edu.
Iron Cycling in Aquatic and Soil Environments
Iron cycling in aquatic and soil environments is a fundamental biogeochemical process influencing the dynamics of other elements like carbon, phosphorus, nitrogen, and sulfur. Ferrozine-based methods are extensively used to quantify different iron species, providing insights into these complex cycles. iastate.eduresearchgate.netmdpi.com
The Ferrozine method has been adapted to sequentially determine Fe²⁺ and Fe³⁺ speciation in water samples, including fresh and marine waters, even at submicromolar levels. This involves spectrophotometric analysis of the Fe²⁺-Ferrozine complex before and after a reduction step, typically using hydroxylamine. researchgate.net
In soils, the Ferrozine method is employed to quantify reactive iron phases, which are strong potential predictors of soil biogeochemical dynamics. Optimized Ferrozine methods, modified from water and sediment protocols, have been developed to determine iron concentrations in various soil extractions. These include reduced (Fe²⁺) and oxidized (Fe³⁺) iron in HCl extractions, as well as iron extracted by citrate-ascorbate and citrate-dithionite. iastate.edu
While the Ferrozine method is valuable, potential interferences from organic matter in carbon-rich soils have been noted. Complexation of iron by humic substances can lead to underestimation, while autoreduction of Fe³⁺ in humus-rich samples might cause overestimation of Fe²⁺. iastate.edu Despite these potential interferences, microplate-based Ferrozine methods have demonstrated high precision and throughput for quantifying reactive soil iron phases across a range of soil types, showing favorable comparison with Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) at lower iron concentrations. iastate.edu
Studies on iron redox cycling bacteria in peatlands, for instance, utilize the Ferrozine method to quantify Fe²⁺ concentrations in soil water samples, helping to understand the influence of environmental factors like pH, dissolved organic carbon (DOC), and Fe²⁺ on bacterial community distribution and assembly. nih.gov
Analysis of Reactive Iron Phases in Geological Matrices
The analysis of reactive iron phases in geological matrices is crucial for understanding mineral transformations, weathering processes, and paleoredox conditions. Ferrozine-based methods, often coupled with sequential extraction procedures, are applied for this purpose. researchgate.netgeomar.de
Sequential extraction techniques aim to selectively dissolve different iron mineral pools based on their reactivity. The Ferrozine assay is then used to quantify the extracted iron. For example, protocols may involve using reagents like ascorbic acid, acid ammonium (B1175870) oxalate, dithionite, or HCl as extracting agents to target various iron forms, including Fe³⁺ from amorphous and crystalline matrices, non-structural Fe²⁺ in silicates, and acid-volatile sulfide (B99878) forms of iron. researchgate.net
However, limitations of the conventional Ferrozine method for quantitative assay of mineral systems have been reported. Using HCl as an extractant may not completely dissolve silicate (B1173343) clay minerals, leading to underestimation of total iron. Additionally, the Fe³⁺-Ferrozine complex can undergo photochemical reduction when exposed to light, potentially overestimating Fe²⁺ content. researchgate.netresearchgate.net Modifications, such as replacing HCl with HF-H₂SO₄ and conducting analyses in the dark, have been suggested to improve reliability when analyzing mineral systems containing iron in silicates. researchgate.net
Despite these limitations, Ferrozine remains a valuable tool for analyzing reactive iron pools in sediments and minerals, contributing to the understanding of biogeochemical processes and geological history. researchgate.netgeoscienceworld.org
Ferrozine in Materials Characterization
Ferrozine is also applied in the characterization of materials, particularly for quantifying iron content in various substances.
Quantification of Iron Content in Iron Oxide Nanoparticles
The quantification of iron content in iron oxide nanoparticles (IONPs) is essential for their characterization and understanding their behavior in various applications, including biomedical ones. The Ferrozine assay provides a simple, accurate, and rapid colorimetric method for this purpose. chemrxiv.orgchemrxiv.org
The Ferrozine assay involves the complexation of Ferrozine with Fe²⁺, and for IONPs, a digestion step is required to release the iron ions. Acid dissolution is commonly used. aip.orgrsc.org The presence of a silica (B1680970) shell around IONPs can hinder digestion, and modified protocols incorporating agents like ascorbic acid have been developed to improve digestion efficiency and avoid the need for hazardous reagents like hydrofluoric acid. chemrxiv.orgchemrxiv.org
Studies have demonstrated the effectiveness of amended Ferrozine assays for quantifying iron in IONPs, including those with silica shells. chemrxiv.orgchemrxiv.orgacs.org The quantitative range of the Ferrozine assay for IONPs can be, for example, 1 – 14 ppm with an updated digestion protocol. chemrxiv.orgchemrxiv.org While ICP methods are considered the gold standard, the Ferrozine assay offers a more accessible and cost-effective alternative for routine iron quantification in IONPs. chemrxiv.org
Data from a study comparing different digestion and analysis methods for Fe₂O₃ nanoparticles showed varying iron concentrations:
| Sample Type | Digestion Method | Analysis Method | Iron Concentration (ppm) |
| Fe₂O₃ nanoparticles (nitric-digested) | HNO₃ | Amended Ferrozine | 2.085 ± 0.013 |
| Fe₂O₃ nanoparticles (nitric-undigested) | None | Amended Ferrozine | 2.035 ± 0.012 |
This table illustrates that digestion can influence the measured iron concentration, highlighting the importance of optimized digestion protocols for accurate quantification.
Assessment of Digestion Protocols for Complex Material Matrices
Beyond nanoparticles, the Ferrozine assay is valuable for assessing the effectiveness of digestion protocols for releasing iron from various complex material matrices. Accurate iron quantification in such matrices relies on complete dissolution and liberation of iron ions. tandfonline.com
Studies involving the analysis of iron in biological materials or complex food matrices often utilize digestion steps followed by Ferrozine-based quantification. nih.govnutritionalassessment.org The Ferrozine assay can be used to determine the efficiency of different digestion methods by quantifying the amount of iron released. tandfonline.com
For instance, in the context of assessing iron chelating activity in digested food samples, the formation of the Fe²⁺-Ferrozine complex is measured after a digestion process. nih.gov This implicitly evaluates how effectively the digestion protocol makes iron available for complexation.
Optimization studies for iron quantification in biological matrices containing IONPs have highlighted that significant deviations can occur with variable digestion times, emphasizing the critical need for complete iron ion liberation from the sample matrix to avoid underestimating the iron concentration. tandfonline.com
Novel Analytical Applications of Ferrozine Beyond Direct Iron Measurement
Ferrozine's utility extends beyond the direct measurement of ferrous iron, finding applications in novel analytical assays.
Development of Ferric Reducing Antioxidant Capacity (FRAC) Assays
Ferrozine has been incorporated into novel assays for determining the total antioxidant capacity of samples, specifically in the development of Ferric Reducing Antioxidant Capacity (FRAC) assays. istanbul.edu.trrsc.orgresearchgate.netresearchgate.net
The principle behind these assays is the ability of antioxidants in a sample to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). In FRAC assays utilizing Ferrozine, a complex is formed between Fe³⁺ and Ferrozine. Antioxidants present in the sample reduce Fe³⁺ to Fe²⁺, which then immediately complexes with Ferrozine, forming the characteristic magenta-colored Fe²⁺-Ferrozine complex. istanbul.edu.trresearchgate.netresearchgate.net The increase in absorbance at 562 nm is proportional to the antioxidant capacity of the sample. istanbul.edu.trresearchgate.net
This approach offers advantages, such as operating at a more realistic pH compared to some other ferric reducing antioxidant power (FRAP) assays that use different ligands. istanbul.edu.trrsc.orgresearchgate.net The high molar absorptivity of the Fe²⁺-Ferrozine complex also contributes to enhanced sensitivity for detecting antioxidants. istanbul.edu.trrsc.org Furthermore, by forming a stable complex with Fe²⁺, Ferrozine can help decrease the concentration of free Fe²⁺, potentially reducing the occurrence of Fenton-type reactions that can interfere with some iron-based antioxidant assays. istanbul.edu.trrsc.org
FRAC assays using Ferrozine have been applied to evaluate the antioxidant capacity of various substances, including plant extracts and food products. istanbul.edu.trresearchgate.netresearchgate.net They provide a simple, low-cost, and reproducible method for assessing antioxidant potential. researchgate.netresearchgate.net
Below is a conceptual representation of how antioxidant capacity might be presented in a FRAC assay using Ferrozine, based on the principle of the assay:
| Sample | Antioxidant Capacity (Trolox Equivalents) |
| Standard A | X |
| Standard B | Y |
| Sample 1 | Z₁ |
| Sample 2 | Z₂ |
| ... | ... |
Note: Specific data values would depend on the actual experimental results from a FRAC assay.
This table format allows for comparison of the antioxidant capacity of different samples, expressed as equivalents of a standard antioxidant like Trolox. istanbul.edu.trresearchgate.net
Detection and Quantification of Bacterial Redox-Active Metabolites
Ferrozine is instrumental in detecting and quantifying redox-active metabolites (RAMs) produced by bacteria, particularly those involved in the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This is based on the principle that RAMs can reduce Fe³⁺, and the resulting Fe²⁺ is then chelated by Ferrozine, forming the characteristic colored complex that can be measured spectrophotometrically at 562 nm researchgate.netresearchgate.netnih.gov.
This methodology has been applied to screen for RAM-producing bacteria in various environments, including soil. For instance, a phospho-Ferrozine assay was developed to identify soil bacterial isolates that produce RAMs in response to phosphorus limitation. The assay leverages phosphorus limitation to stimulate metabolite biosynthesis and uses the Ferrozine-based iron reduction assay for detection researchgate.netnih.gov. Studies using this assay on a library of root-associated bacterial isolates from different sites in the United States found that a significant percentage (28%) of isolates across various phyla (Proteobacteria, Actinobacteria, Firmicutes, and Bacteroidetes) likely produce P-regulated RAMs nih.govbiorxiv.org.
An example demonstrating the stoichiometry of iron reduction by a RAM, phenazine-1-carboxylic acid (PCA), using the Ferrozine assay showed approximately a 2:1 stoichiometry of Fe²⁺ to PCA, consistent with a two-electron transfer reaction researchgate.netresearchgate.netbiorxiv.org.
Data from studies using the phospho-Ferrozine assay highlight the prevalence of P-regulated RAM production in soil bacteria and suggest the importance of these metabolites in nutrient acquisition, such as phosphorus nih.govbiorxiv.org.
Integration with Analytical Separation Techniques
Ferrozine's chromogenic properties can be integrated with analytical separation techniques to enhance the specificity and sensitivity of iron determination in complex mixtures.
While Ferrozine itself is a reagent for detection, its reaction with Fe²⁺ can be coupled with liquid chromatography (LC) to separate and quantify iron in various matrices. Multi-charged molecules like Ferrozine can sometimes exhibit poor peak shape on traditional reverse-phase HPLC columns, showing significant tailing sielc.com. However, they can be effectively retained with good peak shape on mixed-mode columns, such as Newcrom BH sielc.com.
HPLC methods for iron determination often involve complexation with a ligand followed by separation and detection. Although some HPLC methods for iron determination utilize other chelating agents like desferrioxamine (DFO) to form detectable complexes like ferrioxamine (FO) for analysis in biological matrices researchgate.net, the principle of using a chromogenic reaction product for detection after chromatographic separation is applicable. The Ferrozine-Fe²⁺ complex, with its distinct absorbance at 562 nm, could potentially serve as the detectable species following separation in a suitable LC system.
Hybrid analytical systems combining electrochemical detection with other techniques offer enhanced sensitivity and selectivity. While Ferrozine is primarily associated with colorimetric detection, electrochemical methods are also employed in the analysis of redox-active species and metal ions.
Electrochemical detection in hybrid systems, such as those combining electrochemistry with mass spectrometry or atomic spectroscopy, allows for improved selectivity and lower detection limits for various analytes, including metal derivatives researchgate.net. Ferrocene derivatives, for instance, are widely used in electrochemical sensors due to their reliable and stable electrical signals and reversible electron-transfer kinetics researchgate.net.
Although direct integration of Ferrozine as the electroactive species in typical electrochemical detection might be less common due to its primary role as a colorimetric reagent, the concept of hybrid systems is relevant. For example, dual colorimetric-electrochemical microfluidic devices have been developed for point-of-care testing, leveraging the simplicity of colorimetry and the high sensitivity and selectivity of electrochemical detection for different analytes within a single device rsc.org. In such a system designed for iron analysis or related redox processes, Ferrozine could be used for the colorimetric determination of Fe²⁺, while an electrochemical sensor could simultaneously detect other redox-active species or different iron forms (Fe²⁺/Fe³⁺) based on their electrochemical properties. Spectroelectrochemistry (SEC), which combines simultaneous electrochemical and spectroscopic measurements, is another hybrid technique that has been explored for the quantitative analysis of metal ions like iron, utilizing the optical detection of colored complexes formed electrochemically ub.edu.
Ferrozine in Liquid Chromatography Methodologies
Method Optimization and Validation in Diverse Matrices
Optimizing and validating analytical methods using Ferrozine is crucial to ensure their reliability, accuracy, and applicability across various sample matrices.
Method validation involves assessing parameters such as precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) mdpi.com. For Ferrozine-based iron determination, enhancing these parameters is essential for analyzing trace quantities of iron in diverse samples.
Precision and accuracy for iron measurements using Ferrozine can be improved by controlling factors such as pH and incubation time, especially when both Fe²⁺ and Fe³⁺ are present, to minimize interference from Fe³⁺ iastate.edu. Studies have shown that maintaining similar pH values between assays for Fe²⁺ and Fe³⁺ measurement improves precision and accuracy iastate.edu. The duration of the incubation period significantly affects iron quantitation, as the rate of color development of the Fe²⁺-Ferrozine complex is time-dependent iastate.edu.
Optimized Ferrozine-based assays, including those using microplates, have demonstrated good precision with a long-term coefficient of variation of 3% and accurate determination of iron in various soil extracts compared to methods like ICP-OES iastate.edu. While slight overestimation (up to 6%) might occur in samples with exceptionally high iron and dissolved organic carbon content, the method shows robustness across a range of soil types iastate.edu. Recovery rates for iron spikes added to soil extracts using optimized microplate methods were close to 100% (Fe²⁺: 100.5% ± 0.96%; Fe³⁺: 100.6% ± 1.10%) iastate.edu.
The LOD and LOQ values for Ferrozine-based methods depend on the specific application and matrix. For Fe²⁺, reported LOD and LOQ values can vary, for example, 1.4 and 4.2 µg mL⁻¹ respectively in one method, and 20.0 and 60.0 µg mL⁻¹ in another method for wine samples redalyc.org. For Fe³⁺, LOD and LOQ values of 1.9 and 5.9 µg mL⁻¹ have been reported redalyc.org. Enhancements in detection limits can be achieved through techniques like preconcentration and the use of long-pathway liquid waveguide capillary cells (LWCC) in flow injection analysis (FIA) systems rsc.org. A study utilizing FIA coupled with SPE and LWCC achieved LODs of 0.056 nmol L⁻¹ for Fe²⁺ and 0.096 nmol L⁻¹ for Fe(II+III) in water samples rsc.org.
Data Table: Method Validation Parameters for Ferrozine-based Iron Determination
| Parameter | Value/Finding | Context/Matrix | Source |
| Precision (CV) | 3% (long-term) | Soil extracts (optimized) | iastate.edu |
| Accuracy (Recovery) | ~100% (Fe²⁺: 100.5% ± 0.96%; Fe³⁺: 100.6% ± 1.10%) | Soil extracts (spiked) | iastate.edu |
| Overestimation | Up to 6% (in samples with high Fe and DOC) | Soil extracts | iastate.edu |
| LOD (Fe²⁺) | 1.4 µg mL⁻¹ | General | redalyc.org |
| LOQ (Fe²⁺) | 4.2 µg mL⁻¹ | General | redalyc.org |
| LOD (Fe²⁺) | 20.0 µg mL⁻¹ | Wine samples | redalyc.org |
| LOQ (Fe²⁺) | 60.0 µg mL⁻¹ | Wine samples | redalyc.org |
| LOD (Fe³⁺) | 1.9 µg mL⁻¹ | General | redalyc.org |
| LOQ (Fe³⁺) | 5.9 µg mL⁻¹ | General | redalyc.org |
| LOD (Fe²⁺) | 0.056 nmol L⁻¹ | Water (FIA-SPE-LWCC) | rsc.org |
| LOD (Fe(II+III)) | 0.096 nmol L⁻¹ | Water (FIA-SPE-LWCC) | rsc.org |
| Linear Range (FIA) | 0.5-50 nmol L⁻¹ | Water (FIA-SPE-LWCC) | rsc.org |
| Accuracy (RE) | ≤ 8.2% (Fe²⁺) | Wastewater and wine (flow) | d-nb.info |
| Precision (RSD) | 9.6% (higher range), 14.8% (lower range) (Fe²⁺) | Wastewater and wine (flow) | d-nb.info |
| Recovery (Fe²⁺) | 95.8–104.5% | Wastewater and wine (spiked) | d-nb.info |
Standardization and inter-laboratory comparisons are vital for ensuring the comparability and reliability of analytical results obtained using Ferrozine methods across different laboratories. Inter-laboratory comparisons (ILCs), also known as proficiency testing or collaborative method validation studies, are organized to assess laboratory performance and validate analytical methods europa.eu.
While the search results highlight the importance of standardization and inter-laboratory comparisons for various analytical methods, including those for iron status indicators measured on clinical analyzers using chromogens like Ferrozine cdc.govnih.gov, specific detailed findings of inter-laboratory comparisons solely focused on Ferrozine methods for environmental or bacterial metabolite analysis were not extensively detailed in the provided snippets.
However, the principle remains that for a Ferrozine-based method to be widely accepted and its results comparable, it should ideally undergo rigorous standardization processes and be evaluated through ILCs. This helps to identify potential sources of variability, assess the method's performance characteristics (precision, accuracy) across different laboratory settings, and ensure traceability of results europa.eucdc.gov. The lack of assay standardization for some iron indicators measured using chromogenic reactions has been noted as a factor affecting the comparability of results across different platforms cdc.govnih.gov. This underscores the importance of standardization efforts for Ferrozine-based methods to improve inter-laboratory agreement.
Inter-comparison studies comparing different methods for Fe²⁺ measurement in natural waters, including the Ferrozine method, have revealed discrepancies in measured concentrations and oxidation rates, suggesting that analytical method differences can contribute to variations in results frontiersin.org. This further emphasizes the need for standardization and ILCs to minimize method-dependent biases.
Adaptations for High-Throughput Screening (e.g., Microplate Assays)
The principle of the Ferrozine assay in microplate format remains consistent with the standard method: ferrous iron reacts with Ferrozine (3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid) to form a stable, magenta-colored complex that strongly absorbs light around 562 nm. The intensity of the color is directly proportional to the concentration of Fe²⁺ in the sample, allowing for quantification using a microplate reader. kamiyabiomedical.comcogershop.comfunakoshi.co.jpfishersci.commedchemexpress.comglpbio.com To measure total iron (Fe²⁺ and Fe³⁺), a reducing agent, such as ascorbic acid or hydroxylamine hydrochloride, is included in the reaction mixture to convert all ferric iron (Fe³⁺) to Fe²⁺ before the addition of Ferrozine. fishersci.comglpbio.comlinear.esabcam.comiastate.edu
Adaptations for high-throughput screening primarily involve miniaturization of the reaction volume and optimization of incubation times and reagent concentrations for compatibility with 96-well or 384-well plates and automated liquid handling systems. Microplate assays typically require sample volumes in the microliter range. kamiyabiomedical.comfunakoshi.co.jpgenox.com
Detailed Research Findings and Applications in Microplate Assays:
Research has demonstrated the effectiveness of Ferrozine-based microplate assays for quantifying iron in a diverse range of sample types, including biological fluids (serum, plasma, urine, saliva), cell lysates, tissue extracts, and environmental samples like soil extracts. kamiyabiomedical.comfunakoshi.co.jpfishersci.comabcam.comiastate.edugenox.com
Biological Samples: Ferrozine microplate assays are routinely used for determining serum iron and total iron-binding capacity (TIBC). oup.comnih.govnih.gov These assays often involve dissociating iron from transport proteins like transferrin using a weak acidic buffer and a denaturing agent before the colorimetric reaction. kamiyabiomedical.comfunakoshi.co.jpfishersci.com One automated procedure using Ferrozine for serum iron and TIBC assay achieved an analysis rate of 120 samples per hour. oup.com Studies have shown good correlation between Ferrozine microplate assays and other methods like atomic absorption spectroscopy (AAS) and inductively coupled plasma optical emission spectrometry (ICP-OES) for quantifying iron in biological matrices and cell cultures. funakoshi.co.jpgenox.comresearchgate.net
Cellular Iron Quantification: Ferrozine-based colorimetric assays adapted for microplates allow for the sensitive and reliable quantification of iron in cultured cells. medchemexpress.comglpbio.comresearchgate.net This involves cell lysis and treatment with reagents, such as acidic KMnO₄, to release protein-bound iron, followed by the reaction with Ferrozine. medchemexpress.comglpbio.comresearchgate.net These assays have been used to study basal iron content and iron accumulation in cells in response to various treatments. researchgate.net
Environmental Samples: Microplate-based Ferrozine methods have been optimized for quantifying reactive iron phases in soil extracts. iastate.edu These methods offer high precision and throughput with minimal interference from dissolved organic carbon or phenolics at relevant concentrations. iastate.edu Different incubation times may be required depending on the specific iron phase being measured and the matrix composition. iastate.edu
Screening for Redox-Active Metabolites: A phospho-Ferrozine assay in a 96-well plate format has been developed as a high-throughput screen to identify bacteria producing redox-active metabolites that can reduce ferric iron. biorxiv.orgnih.gov This screen leverages nutrient limitation to stimulate metabolite production and uses the colorimetric Ferrozine reaction to detect the resulting ferrous iron. biorxiv.orgnih.gov
Nanoparticle Characterization: The Ferrozine assay in microplate format is also applied to quantify the iron content of iron oxide nanoparticles (IONPs), including those with silica coatings, which is crucial for their characterization and for validating doses in biological applications. chemrxiv.org Ascorbic acid can be included in the digestion step to facilitate the release of iron from the nanoparticle core. chemrxiv.org
Performance Characteristics:
Ferrozine microplate assays exhibit characteristics suitable for high-throughput applications. Typical performance parameters reported for these assays include:
Assay Range: Ranges can vary depending on the specific kit or protocol, but values such as 5-1,000 µg/dL and 8-400 µM have been reported. abcam.comgenox.com For quantifying iron in cultured cells, ranges between 0.2 and 30 nmol have been achieved. researchgate.net
Sensitivity: Sensitivity is generally high, allowing for the detection of low iron concentrations. Reported sensitivity values include 0.8 mAbs / µg/dL iron and detection limits as low as 2.69 µg/dL. linear.es
Accuracy and Precision: Microplate adaptations of the Ferrozine assay have demonstrated good accuracy and precision, with reported intra-assay variation (CV) typically less than 5%. genox.comnih.gov Correlation with reference methods like AAS and ICP-OES is generally good. funakoshi.co.jpgenox.comnih.govresearchgate.net
Assay Time: The assay time can be relatively short, with some protocols requiring incubation periods as brief as 10 minutes. funakoshi.co.jp Other protocols may involve longer incubations, for example, 30-60 minutes or even up to 2 hours depending on the sample type and the need for iron release from binding proteins or matrices. medchemexpress.comglpbio.comabcam.comiastate.eduresearchgate.net
Considerations for Microplate Assays:
While well-suited for HTS, certain factors need careful consideration when performing Ferrozine assays in microplates:
Interference: Metal chelators, such as EDTA and citrate, can interfere with the assay by competing with Ferrozine for iron binding. kamiyabiomedical.comabcam.comgenox.com Copper ions can also interfere, and methods for masking copper have been developed. oup.comnih.gov High concentrations of proteins or lipids in samples may also affect results, necessitating sample pretreatment like ultrafiltration or centrifugation. kamiyabiomedical.comfishersci.com Heme-containing iron is typically not measured by the standard Ferrozine method. kamiyabiomedical.comfishersci.com
Sample Preparation: Appropriate sample preparation is crucial for accurate results, including removing insoluble substances and adjusting pH. kamiyabiomedical.comgenox.com For samples with protein-bound iron, a release step is necessary. kamiyabiomedical.comfunakoshi.co.jpfishersci.commedchemexpress.comglpbio.comresearchgate.net
Incubation Conditions: Temperature and incubation time can influence the reaction and color development. kamiyabiomedical.com Consistent incubation conditions are important for reproducibility. kamiyabiomedical.com
Pipetting Accuracy: Accurate pipetting of small volumes in microplates is essential for reliable assay performance. kamiyabiomedical.com
The adaptation of the Ferrozine assay to microplate formats has made it an invaluable tool for high-throughput iron quantification in diverse research and diagnostic settings, enabling efficient screening and analysis of large numbers of samples.
Data Tables:
| Application Area | Sample Types | Typical Assay Range | Key Considerations | Source |
| Biological Samples | Serum, Plasma, Urine, Saliva | 5-1,000 µg/dL, 8-400 µM | Interference from EDTA, citrate, copper; need for iron release from transferrin. | kamiyabiomedical.comfunakoshi.co.jpfishersci.comabcam.comgenox.comoup.comnih.gov |
| Cellular Iron Quantification | Cultured Cells (Lysates) | 0.2-30 nmol | Cell lysis and iron release from proteins required. | medchemexpress.comglpbio.comresearchgate.net |
| Environmental Samples | Soil Extracts | Not explicitly stated range, but quantitative. | Interference from DOC/phenolics at high concentrations; incubation time varies. | iastate.edu |
| Screening for Redox Activity | Bacterial Cultures/Supernatants | Based on OD change at 562 nm | Requires conditions to stimulate metabolite production. | biorxiv.orgnih.gov |
| Nanoparticle Characterization | Iron Oxide Nanoparticles (in various matrices, including biological). | 1-14 ppm (for specific application) | Need for complete digestion, especially with coatings. | chemrxiv.org |
| Performance Characteristic | Value/Observation | Source |
| Detection Limit | 2.69 µg/dL | linear.es |
| Linearity | Up to 1000 µg/dL; 0.2-30 nmol (cellular iron) | linear.esresearchgate.net |
| Sensitivity | 0.8 mAbs / µg/dL iron; > 8 µM | linear.esabcam.com |
| Intra-assay Variation (CV) | Less than 5%; 0.66-2.43% (automated serum assay) | genox.comnih.gov |
| Correlation with ICP-OES | Good correlation reported | funakoshi.co.jpgenox.com |
| Correlation with AAS | Almost identical values reported | researchgate.net |
Interference Studies and Matrix Effects in Ferrozine Assays
Impact of Dissolved Organic Matter and Humic Substances
Dissolved organic matter (DOM) and humic substances are common components in natural waters, soils, and biological samples that can interfere with the Ferrozine assay. Studies have demonstrated that organic matter can interfere with spectrophotometric iron determination, particularly in carbon-rich samples. researchgate.net The complexation of iron, especially Fe³⁺, by humic substances can lead to an underestimation of iron concentrations when using the Ferrozine method, as Ferrozine primarily complexes with Fe²⁺. researchgate.net Conversely, in humus-rich samples, Fe(II) might be overestimated due to the autoreduction of Fe(III) mediated by organic matter. researchgate.net
High concentrations of dissolved metals and humics in natural waters have been noted to affect Fe(II) values determined by the Ferrozine assay. ereztech.com Samples with strong brown-red color, characteristic of high DOM content, can also cause interference by contributing to the background absorbance. ereztech.com While some studies indicate that the Ferrozine assay can provide accurate results in DOM-rich matrices, others report interference in the presence of both model DOM compounds and environmental DOM, including humic acids. fishersci.no For instance, one study noted poor comparability of Ferrozine results with other methods after the addition of humic/fulvic material to increase dissolved organic carbon concentrations. fishersci.ie However, another study found that dissolved organic carbon at a relatively high concentration of 35 ppm did not affect absorbance measurements. fishersci.caamericanelements.com Iron itself can also be a source of interference in the spectroscopic analysis of DOM, with Fe(III) shown to increase UV-Vis absorption. fishersci.no
Influence of Solution pH on Analytical Accuracy and Interference
The formation of the colored complex between Ferrozine and Fe²⁺ is dependent on the solution pH. Three molecules of Ferrozine form a complex with one Fe²⁺ ion within a pH range of 4 to 9. ereztech.com The accuracy and precision of iron quantitation using the Ferrozine assay are sensitive to the final pH of the reaction mixture. americanelements.com Maintaining similar solution pH values between samples and standards has been shown to improve the precision and accuracy for both Fe(II) and total Fe measurements. researchgate.net Consistent results have been reported with an assay pH maintained near 7. researchgate.netamericanelements.com The formation of the Fe²⁺-Ferrozine complex is affected by the pH of the solution. fishersci.ca Some protocols suggest maintaining sample pH between 2.0 and 8.0. guidetopharmacology.org The pH also plays a role in the interaction between iron and DOM, influencing phenomena like fluorescence quenching. fishersci.no
Effects of Other Metal Ions and Competing Chelators
Besides organic matter, various other metal ions and competing chelators can interfere with the Ferrozine assay. Several ions have been reported to interfere, including Hg(II), Co(II), Cr(III), Cu(I), Cu(II), Ni(II), CN⁻, and NO₂⁻ at concentrations ranging from 2 to 50 ppm, C₂O₄²⁻ (oxalate) at 100 ppm, and Mn(II) and F⁻ at 500 ppm. fishersci.caamericanelements.com
Competing chelators can also significantly impact the assay by binding to Fe²⁺, making it unavailable for complexation with Ferrozine. Ethylenediaminetetraacetic acid (EDTA), a strong Fe(II)-chelating ligand, can seriously affect the calibration of the Ferrozine assay if present in excess. ereztech.com This suggests that other strong Fe(II)-chelating ligands may exert similar interference. ereztech.com Ferrozine itself is a chelator that selectively binds Fe²⁺, forming a stable tris complex. flybase.org However, the presence of other competing metal ions can potentially induce transmetalation reactions. flybase.org Endogenous chelating agents in samples can also compete for metal ions or form unanticipated ternary complexes, further affecting the assay's accuracy. flybase.org
Natural compounds with chelating properties, such as the antioxidants usnic acid, resveratrol, and curcumin, have been shown to chelate Fe²⁺ ions and prevent the formation of the Fe²⁺-Ferrozine complex, thereby interfering with the assay. thegoodscentscompany.com While many ions interfere, a study noted that certain ions, including K⁺, NH₄⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, Zn²⁺, Cd²⁺, Ag⁺, Al³⁺, Sn²⁺, Pb²⁺, Th⁴⁺, Cl⁻, Br⁻, I⁻, ClO₃⁻, SO₃²⁻, SO₄²⁻, S₂O₃²⁻, S₂O₈²⁻, SCN⁻, NO₃⁻, C₂H₃O₂⁻, and PO₄³⁻, did not substantially affect iron quantification in their specific experimental setup. parichemicals.com Oxalate is another species known to affect iron quantification using the Ferrozine assay. parichemicals.com
Strategies for Interference Mitigation and Matrix Compensation
Several strategies can be employed to mitigate interference and compensate for matrix effects in the Ferrozine assay. For samples with high concentrations of dissolved metals or humics, matrix matching of standards is recommended to ensure that standards and samples behave similarly in the assay. ereztech.com In some cases, if interferences are severe and cannot be adequately addressed, using an alternative method for iron determination might be necessary. ereztech.com
To account for potential Fe(III) interference on Fe(II) measurements, ensuring similar solution pH values between assays improves precision and accuracy. researchgate.net Optimizing the incubation period for color development is also crucial for accurate iron quantitation, as the rate of complex formation can be influenced by the sample matrix. researchgate.net Adapting the method for different formats, such as microplates, may involve using increased buffer concentrations and longer incubation times. americanelements.com
For total iron determination, a reduction step is essential to convert all Fe(III) to Fe²⁺ before the addition of Ferrozine. Common reducing agents include ascorbic acid or hydroxylamine (B1172632) hydrochloride. ereztech.comamericanelements.com Ascorbic acid is considered vital for ensuring the full reduction of Fe(III) to Fe(II). fishersci.ie Acidification of the sample can help liberate iron from strong complexes and colloids, making it available for reduction and complexation with Ferrozine. americanelements.com
The photosensitive nature of the Fe²⁺-Ferrozine complex requires precautions to avoid potential overestimation of Fe(II) due to photochemical reduction of Fe(III)-Ferrozine complexes upon light exposure. fishersci.caamericanelements.com Taking immediate absorbance measurements after color development can help minimize the effects of such reduction. americanelements.com
When analyzing specific sample types, such as iron oxide nanoparticles (IONPs), using the same acid for sample dissolution and preparing the standard curve is important for accurate quantification. americanelements.com For biological samples like cell lysates or tissue extracts, removing high concentrations of proteins or lipids through ultrafiltration or centrifugation can improve assay results. guidetopharmacology.org It is also important to note that EDTA-plasma samples are generally unsuitable for the Ferrozine assay due to EDTA's strong chelating interference. guidetopharmacology.org Adjusting the sample pH, for example, to between 2.0 and 3.0 with HCl, might be necessary for certain sample types. guidetopharmacology.org The reaction temperature can also influence the absorbance reading, and adjusting the chromogen reaction time based on ambient temperature may be required. guidetopharmacology.org
In the development of paper-based sensors for iron detection in fortified foods, utilizing a hydrophobic platform has been shown to prevent color dilution and other food matrix interferences. thegoodscentscompany.com Finally, a general strategy to investigate matrix effects in any buffer system involves preparing standards with equivalent concentrations of potentially co-occurring interfering species. parichemicals.com
Theoretical and Computational Chemistry Studies of Ferrozine
Quantum Chemical Calculations of Ferrozine Structure and Electronic Properties
Quantum chemical calculations, often employing Density Functional Theory (DFT), are utilized to investigate the molecular structure and electronic properties of Ferrozine. These calculations can predict optimized geometries, electron density distribution, and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netbendola.comrsc.org. The energies of the HOMO and LUMO, and the gap between them, provide insights into a molecule's reactivity and electronic transitions researchgate.netbendola.comrsc.org.
Studies involving DFT have been used to optimize the structures of organic ligands and their metal complexes, verifying structural features and providing information on relative reactivity based on frontier molecular orbital analysis bendola.com. While specific detailed quantum chemical calculations solely focused on the isolated Ferrozine molecule's structure and electronic properties were not extensively detailed in the search results, the application of these methods to similar organic ligands and their metal complexes highlights their relevance to understanding Ferrozine. For instance, DFT calculations have been applied to study the electronic structure and magnetic properties of iron complexes researchgate.netrsc.org.
Molecular Modeling of Ferrozine-Metal Complex Formation and Interactions
Molecular modeling techniques, including DFT and Molecular Dynamics (MD) simulations, are instrumental in understanding how Ferrozine interacts with metal ions, particularly Fe²⁺, to form complexes unl.edunih.govmdpi.commdpi.comresearchgate.netacs.orgnih.gov. Ferrozine is known to chelate Fe²⁺ ions mdpi.com. The formation of the Ferrozine-Fe²⁺ complex is the basis of its use as a colorimetric reagent for iron determination nih.govmdpi.com.
Computational studies can explore the binding sites and coordination environment of metal ions within the complex nih.gov. For example, MD simulations have been used to study the interaction of metal ions with biomolecules, revealing binding pathways and sites nih.govmdpi.comacs.org. DFT calculations are frequently used to optimize the structures of metal-ligand complexes and calculate energetic terms related to their formation and stability researchgate.netunl.edu.
The interaction between Ferrozine and Fe²⁺ involves the formation of a complex with a characteristic magenta color nih.gov. This complexation is highly specific for Fe²⁺ over Fe³⁺, although Fe³⁺ can interfere with the determination under certain conditions researchgate.net. The stability and spectral properties of the formed complex are crucial for the analytical method nih.govnih.gov. Computational studies can help elucidate the nature of the chemical bonds and interactions responsible for the strong binding affinity between Ferrozine and Fe²⁺.
Research findings indicate that the Fe(II)-Ferrozine complex, specifically [Fe(II)–(Ferrozine)₃], is a stable purple complex with an extinction coefficient that allows for sensitive Fe(II) estimation nih.gov. While amino acid-containing Fe(II)-Ferrozine complexes can be sensitive to oxidation, the purple [Fe(II)–(Ferrozine)₃] complex is resistant to oxidation nih.gov.
Predictive Computational Studies of Spectroscopic Behavior
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are valuable for predicting and interpreting the spectroscopic behavior of molecules and their metal complexes researchgate.netnih.gov. TD-DFT simulations can calculate electronic transitions and predict UV-Vis absorption spectra, which can then be compared with experimental data researchgate.netnih.gov.
For Ferrozine and its metal complexes, predictive computational studies can help to:
Explain the origin of the characteristic magenta color of the Fe²⁺-Ferrozine complex and its absorption maximum at 562 nm nih.gov.
Understand how the electronic structure of Ferrozine changes upon complexation with Fe²⁺, leading to the observed spectral shift.
Predict the spectroscopic properties of different metal complexes that Ferrozine might form, aiding in their identification and characterization.
Studies on other metal complexes have shown that TD-DFT calculations can accurately simulate UV-Vis absorption spectra and help analyze the nature of the electronic excitations responsible for observed colors researchgate.netnih.gov. For instance, TD-DFT has been used to study the electronic transitions of palladium(II) complexes researchgate.net and nonheme iron(II) complexes, supporting the interpretation of experimental UV-Vis data nih.gov.
While specific computational studies detailing the prediction of Ferrozine's spectroscopic behavior were not prominently featured in the search results, the successful application of TD-DFT to similar metal-ligand systems suggests its applicability to Ferrozine. Computational analysis of Mössbauer parameters has also been performed for iron complexes, providing further spectroscopic insights nih.gov.
These computational approaches collectively contribute to a deeper understanding of Ferrozine's fundamental properties and its interactions with metal ions, providing a theoretical basis for its established analytical applications.
Emerging Research Frontiers and Future Perspectives on Ferrozine
Advancements in Miniaturization and Portability for Field-Deployable Systems
A significant area of development is the miniaturization of Ferrozine-based detection systems to enable portable and field-deployable iron analysis. Traditional laboratory-based methods, while accurate, can be cumbersome and require significant sample volumes and infrastructure nih.gov. Miniaturized systems offer advantages in terms of portability, ease of fabrication, and the ability to perform in situ measurements in remote or challenging environments where traditional sampling is impractical nih.govmdpi.com.
Such field-deployable Ferrozine-based sensors are being developed for various applications, including monitoring dissolved iron in sediment pore water and marine environments nih.govmdpi.com. While these systems show promise, ongoing research is needed to improve their long-term stability, particularly in challenging marine environments prone to biofouling and chip deterioration nih.gov. Future research directions include developing high-quality sensors for continuous in situ monitoring and integrating microfluidic techniques to further enhance performance mdpi.com. The power requirements of these portable systems are a critical consideration for deployment on various platforms like gliders and profiling floats, necessitating the development of light-weight sensors with low power consumption geomar.de.
Broader Applications in Environmental Monitoring and Geochemical Research
The Ferrozine assay's sensitivity and selectivity for ferrous iron make it a valuable tool in environmental monitoring and geochemical research. Iron plays a crucial role in numerous biogeochemical processes in various environments, including soils, sediments, and aquatic systems frontiersin.orgnih.gov. Monitoring iron speciation is essential for understanding these processes, such as nutrient cycling, redox transformations, and the fate of contaminants frontiersin.orgmdpi.com.
Ferrozine is used to quantify dissolved Fe(II) in studies investigating microbial iron reduction in sediments and the complex iron redox cycle frontiersin.orgnih.gov. It helps researchers understand how factors like organic matter and microbial activity influence iron speciation in both anoxic and oxic conditions frontiersin.org. The method is also applied in studies examining the interaction of iron with organic matter and its role in the formation of reactive species royalsocietypublishing.org.
Future applications of Ferrozine in environmental and geochemical research are likely to expand with the development of more sensitive and field-deployable sensors. This will enable higher spatial and temporal resolution monitoring of iron dynamics in diverse environments, including those with very low iron concentrations like the open ocean geomar.denih.gov. The ability to accurately quantify Fe(II) in situ will provide crucial data for understanding iron's role in primary production, climate regulation, and the biogeochemical cycling of other elements nih.gov. Furthermore, Ferrozine-based methods can contribute to urban environmental geochemistry studies by aiding in the assessment of trace metal contamination in soils and waters bgs.ac.ukcore.ac.uk.
Development of Hybrid Reagents and Multi-Modal Ferrozine-Based Sensors
An emerging area of research involves the development of hybrid reagents and multi-modal sensors that incorporate Ferrozine. Hybrid reagents combine Ferrozine with other functional molecules to achieve new properties or improved performance. Multi-modal sensors integrate Ferrozine-based detection with other sensing modalities to provide more comprehensive information about a sample.
While specific examples of hybrid Ferrozine reagents are not extensively detailed in the provided search results, the concept aligns with the broader trend in analytical chemistry to create composite materials with enhanced sensing capabilities. For instance, research on hybrid materials for sensing applications, such as metal-organic frameworks (MOFs) integrated into membrane sensor arrays, demonstrates the potential of combining different materials to achieve selective quantification of target analytes researchgate.net. Applying this concept to Ferrozine could involve immobilizing Ferrozine on a solid support or combining it with nanomaterials to create hybrid probes with improved sensitivity, stability, or the ability to preconcentrate the analyte.
Multi-modal sensors incorporating Ferrozine could involve combining its colorimetric detection principle with other techniques, such as fluorescence or electrochemical sensing. Although the search results mention multi-modal sensor fusion in the context of combining data from different sensor types for applications like fault detection researchgate.netmdpi.com, the principle of integrating different detection mechanisms can be applied to chemical sensing. For example, a cellulose-based sensor incorporating phenanthroline (another iron chelator) demonstrates dual-mode detection based on color change and fluorescence quenching acs.org. Similar approaches could be explored with Ferrozine to develop sensors that provide complementary information or improved detection limits. The development of hybrid PET/MR imaging agents based on modified reagents also highlights the potential for creating multi-modal probes for tracking specific substances liverpool.ac.uk. Integrating Ferrozine into such multi-modal platforms could lead to novel tools for iron monitoring in complex systems.
Q & A
Q. What are the fundamental principles underlying the use of Ferrozine in iron quantification assays?
Ferrozine forms a stable, colored complex with Fe(II), detectable spectrophotometrically at 562 nm. The assay relies on the stoichiometric binding of Fe(II) to Ferrozine (1:3 molar ratio), producing a violet complex with a high molar absorptivity (ε ≈ 27,900 M⁻¹ cm⁻¹). Critical factors include pH (optimal range 4–9), reagent concentration (excess Ferrozine to ensure pseudo-first-order kinetics), and the absence of competing ligands like oxalate or phenanthroline . Buffers such as HEPES stabilize pH during reactions in environmental samples .
Q. How should researchers design a Ferrozine-based assay to quantify Fe(II) in biological systems?
- Sample Preparation : Filter samples through 0.45 µm membranes to exclude particulate iron.
- Reagent Ratio : Use a Ferrozine concentration ≥100× the expected Fe(II) concentration to ensure complete complexation .
- Calibration : Prepare Fe(II) standards (e.g., Fe(NH₄)₂(SO₄)₂·6H₂O) and generate linear calibration curves (absorbance vs. [Fe(II)]). Include a reducing agent (e.g., hydroxylamine HCl) for total Fe quantification .
- Interference Checks : Test for redox-active species (e.g., PCA) or chelators that may compete with Ferrozine .
Advanced Research Questions
Q. How can conflicting absorbance values in Ferrozine assays be resolved, particularly when comparing results across studies?
Discrepancies often arise from variations in experimental conditions:
- pH Sensitivity : Ferrozine’s pKa (~3.2) affects its protonation state and binding efficiency. Use pH-adjusted buffers (e.g., acetate for acidic conditions) and validate with potentiometric titrations .
- Ligand Competition : Oxalate reduces Fe(III) photoreductively but competes with Ferrozine for Fe(II). Pre-treat samples with UV irradiation or chelator-free controls to isolate interference .
- Kinetic Artifacts : Rapid Fe(II) oxidation in aerobic conditions can skew results. Use anaerobic chambers or nitrogen-saturated solutions .
Q. What methodological adjustments are required to apply Ferrozine assays in complex environmental or biological matrices?
- Matrix Effects : High salinity or organic matter can quench absorbance. Dilute samples or use standard addition methods .
- Multi-Ligand Systems : In systems with competing ligands (e.g., Ferene S), calculate apparent formation constants (logβ₃) via spectrophotometric titrations. For Ferrozine, logβ₃ ≈ 17.46 ± 0.37, indicating stronger Fe(II) affinity than Ferene S (logβ₃ ≈ 16.45 ± 0.25) .
- Phospho-Ferrozine Assay : For bacterial redox-active metabolites, limit phosphorus (P) to induce metabolite production while normalizing growth via OD measurements .
Q. How do Ferrozine-based kinetic studies inform iron uptake mechanisms in proteins?
Competition assays between Ferrozine and iron-binding proteins (e.g., ferritin) reveal uptake kinetics. For example:
- Stopped-Flow Kinetics : Mix Fe(II) with apoprotein and Ferrozine, monitoring absorbance at 562 nm. Calculate rate constants (k) for Fe(II) transfer. Ferrozine’s high k (~2.65 × 10⁴ M⁻¹ s⁻¹) outcompetes slower protein-binding steps, enabling indirect measurement of iron incorporation rates .
- Conformational Changes : Biphasic absorbance curves suggest protein conformational adjustments post-Fe(II) binding, detectable via delayed Ferrozine complexation .
Data Interpretation and Validation
Q. What statistical and analytical validations are critical for Ferrozine assay reproducibility?
- Replicate Consistency : Use ≥3 biological replicates with SD <10% of the mean. Exclude outliers via Grubbs’ test .
- Standard Curves : Ensure R² >0.99 for linearity. For nonlinear regions (e.g., ligand saturation), apply Michaelis-Menten fitting .
- Cross-Validation : Confirm Fe(II) levels with alternative methods (e.g., ICP-MS or HPLC) .
Q. How can researchers reconcile discrepancies in reported formation constants (logβ₃) for Ferrozine?
Published logβ₃ values vary due to:
- Temperature : Studies at 25°C report logβ₃ ≈17.46, while deviations occur at higher temperatures .
- Methodology : Spectrophotometric vs. potentiometric determinations yield differences (~2 log units). Prefer spectrophotometric methods with controlled Fe(II):Ferrozine ratios .
Emerging Applications
Q. How is Ferrozine being adapted for novel analytical techniques, such as in-capillary electrophoresis?
In-capillary [Fe(Ferrozine)₃]²⁺-CE-DAD integrates microwave-assisted extraction with electrophoresis to screen Fe(II)-chelating compounds (e.g., flavonoids in plant extracts). Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
